
1H-Indazole-4,5-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indazole-4,5-dicarbonitrile is a heterocyclic compound that features an indazole core with two cyano groups attached at the 4 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Indazole-4,5-dicarbonitrile can be synthesized through various methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between benzonitrile and hydrazine under specific conditions can produce benzylidenehydrazine, which then undergoes cyclization to form the indazole core . Another method involves the use of microwave-assisted synthesis, where aromatic aldehydes react with 2,3-diaminomaleonitrile in the presence of nitric acid as a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its shorter reaction times and cleaner processes .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Indazole-4,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or nitric acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
1H-Indazole-4,5-dicarbonitrile has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 1H-Indazole-4,5-dicarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
1H-Indazole: Lacks the cyano groups and has different reactivity and applications.
2H-Indazole: Another isomer with distinct chemical properties and uses.
1H-Imidazole-4,5-dicarbonitrile: Similar structure but with an imidazole core instead of indazole.
Propiedades
Número CAS |
1018975-33-1 |
|---|---|
Fórmula molecular |
C9H4N4 |
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
1H-indazole-4,5-dicarbonitrile |
InChI |
InChI=1S/C9H4N4/c10-3-6-1-2-9-8(5-12-13-9)7(6)4-11/h1-2,5H,(H,12,13) |
Clave InChI |
NKISRWGIXHHXDB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=NN2)C(=C1C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


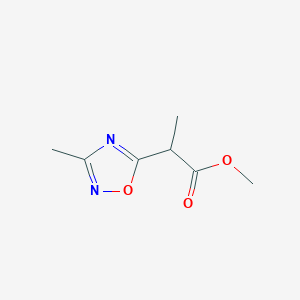
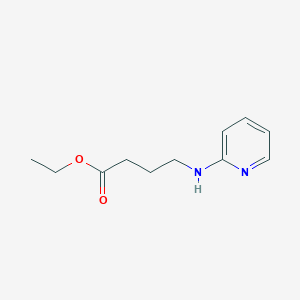
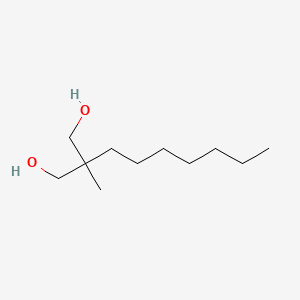
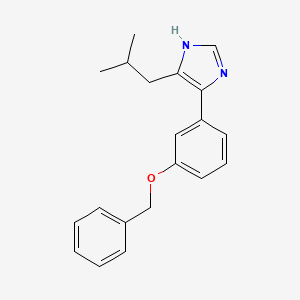
![5-Bromo-6-[2-(oxan-4-yl)ethoxy]pyridine-3-sulfonamide](/img/structure/B13880154.png)
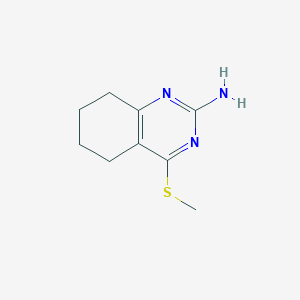
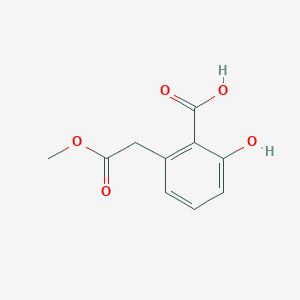
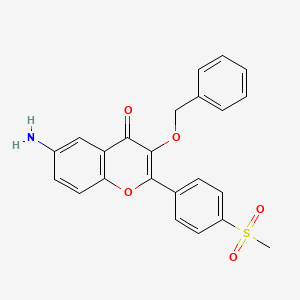
![4-[4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-propan-2-ylpyrimidin-2-amine](/img/structure/B13880174.png)
![8-[2-(Methylamino)ethyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13880180.png)
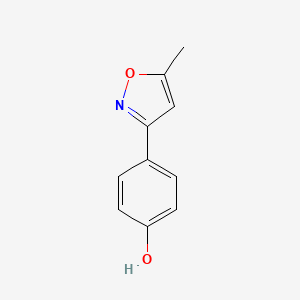
![tert-butyl 1-[(4-carbamoylphenyl)carbamoyl]-5-pyridin-2-yloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B13880196.png)
![3-(4-chlorophenyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13880207.png)

